(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene
Overview
Description
(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is an organobromine compound with the molecular formula C4H2BrF5. This compound is characterized by the presence of a bromine atom and five fluorine atoms attached to a butene backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene typically involves the bromination of 3,3,4,4,4-pentafluorobut-1-ene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the pentafluorobutene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3,3,4,4,4-pentafluorobut-1-yne.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as chlorine (Cl2), hydrogen chloride (HCl), and bromine (Br2) are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products include 3,3,4,4,4-pentafluorobutanol, 3,3,4,4,4-pentafluorobutyronitrile, and 3,3,4,4,4-pentafluorobutylamine.
Addition Reactions: Products include 1,2-dibromo-3,3,4,4,4-pentafluorobutane and 1-bromo-2-chloro-3,3,4,4,4-pentafluorobutane.
Elimination Reactions: The major product is 3,3,4,4,4-pentafluorobut-1-yne.
Scientific Research Applications
(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability by inductive and hyperconjugative effects. These effects influence the compound’s behavior in different chemical environments and its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,3,4,4,4-pentafluorobutane
- 1-Bromo-2,2,3,3,3-pentafluoropropane
- 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane
Uniqueness
(E)-1-Bromo-3,3,4,4,4-pentafluorobut-1-ene is unique due to its specific structural configuration, which includes a double bond in the (E)-configuration. This configuration imparts distinct chemical properties and reactivity patterns compared to its saturated or differently substituted analogs. The presence of multiple fluorine atoms also contributes to its high electronegativity and chemical inertness, making it valuable in various specialized applications.
Properties
IUPAC Name |
(E)-1-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAHVBRJLBKRSZ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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